Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C12H12O6S and its molecular weight is 284.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- This compound is utilized in the synthesis of sulfonamide derivatives and their metal complexes, which have been studied for their antibacterial activities against various gram-positive and gram-negative bacteria (Özdemir, Şahin, Hamurcu, & Güvenç, 2009).
- It plays a role in the radical addition cascade cyclization of 1,6-enynes with DMSO, leading to the synthesis of methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions (Zhang, Cheng, Cai, Liu, & Sun, 2018).
- The compound is involved in the one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids, showcasing its utility in facilitating efficient synthetic pathways (Kumar, Rudrawar, & Chakraborti, 2008).
Pharmacological Applications
- Research on derivatives of this compound, specifically 2-methylthio/2-methanesulfonyl/2-methoxy-5H-[1]benzopyrano[4,3-d]pyrimidines, has shown promising antiplatelet and analgesic activities, highlighting the compound's potential in pharmacological applications (Bruno, Brullo, Schenone, Bondavalli, Ranise, Tognolini, Ballabeni, & Barocelli, 2004).
Material Science and Catalysis
- It is used in the synthesis of aziridine-2-carboxylates via conjugate addition of an amine, which has applications in the preparation of α-amino-β-hydroxy-γ-butyrolactone, a compound of interest in material science and catalysis (de Saint-Fuscien & Dodd, 2000).
Antibacterial and Antimicrobial Screening
- Novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and showed significant in vitro antibacterial activity, indicating the compound's relevance in the development of new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Properties
IUPAC Name |
methyl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6S/c1-7-11(12(13)16-2)9-6-8(18-19(3,14)15)4-5-10(9)17-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDITXJDZLCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.